molecular formula C11H20O2 B1262571 Xylarinic acid B

Xylarinic acid B

Cat. No. B1262571
M. Wt: 184.27 g/mol
InChI Key: JFYAXXZUKVGZAG-JXMROGBWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Xylarinic acid B is a natural product found in Xylaria polymorpha with data available.

Scientific Research Applications

Antifungal Applications

Xylarinic Acid B in Antifungal Treatments Xylarinic acids A and B, extracted from the fruiting body of Xylaria polymorpha, have been identified as potent antifungal agents. Extensive spectroscopic analysis confirmed their structures, and tests showed significant antifungal activity against plant pathogenic fungi such as Pythium ultinum, Magnaporthe grisea, Aspergillus niger, Alternaria panax, and Fusarium oxysporium. These compounds displayed selective antifungal properties without demonstrating antibacterial or cytotoxic effects (Jang et al., 2007).

Anti-Inflammatory Properties

Inhibition of Nitric Oxide Production Xylarinic acid A, isolated from Xylaria polymorpha, showed significant inhibition of nitric oxide production and downregulated mRNA expressions of pro-inflammatory mediators like inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), interleukin-1b (IL-1b), and interleukin-6 (IL-6) in LPS-treated RAW 264.7 mouse macrophage-like cells. This study suggests a potential anti-inflammatory property of xylarinic acid A (Kim et al., 2010).

Industrial Applications

Xylanase in Biobleaching Xylanase B from Thermotoga maritima MSB8 has been found highly specific towards xylans with little activity towards carboxymethylcellulose. It exhibited remarkable thermostability and maintained significant activity even at pH 6.1 to 11.1. The application of XynB in biobleaching of wheat straw pulp demonstrated substantial improvement in bleachability, reducing pulp kappa number, enhancing pulp brightness, and improving other pulp properties. This study underlines the potential of xylanase B in the pulp and paper industry, marking a significant reduction in the use of active chlorine while maintaining brightness levels (Jiang et al., 2006).

properties

Product Name

Xylarinic acid B

Molecular Formula

C11H20O2

Molecular Weight

184.27 g/mol

IUPAC Name

(E)-2,4,6-trimethyloct-2-enoic acid

InChI

InChI=1S/C11H20O2/c1-5-8(2)6-9(3)7-10(4)11(12)13/h7-9H,5-6H2,1-4H3,(H,12,13)/b10-7+

InChI Key

JFYAXXZUKVGZAG-JXMROGBWSA-N

Isomeric SMILES

CCC(C)CC(C)/C=C(\C)/C(=O)O

Canonical SMILES

CCC(C)CC(C)C=C(C)C(=O)O

synonyms

2,4,6-trimethyl-2-octenoic acid
xylarinic acid B

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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